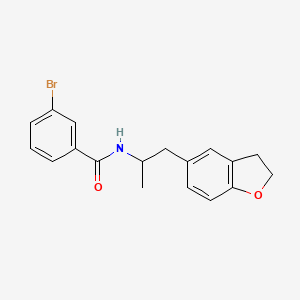

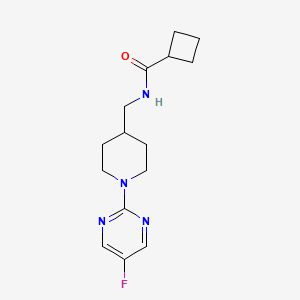

![molecular formula C20H14FN5O4S B2467712 Ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 1251627-19-6](/img/structure/B2467712.png)

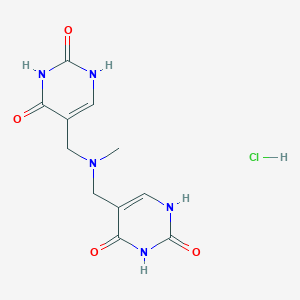

Ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazine ring and a thieno[3,4-d]pyridazine ring. Pyrazine is a basic aromatic ring that is a part of many bioactive molecules . Thieno[3,4-d]pyridazine is a bicyclic compound containing a thiophene and a pyridazine ring .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The compound Ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, due to its complex structural framework, is a potential candidate for various synthetic and biological research applications. Studies have demonstrated its utility in the synthesis of heterocyclic compounds, highlighting its versatility in chemical reactions. For example, derivatives of similar compounds have been shown to possess antimicrobial activities, suggesting the potential for this compound to serve as a precursor in the development of new antimicrobial agents. Additionally, the unique reactivity of related compounds has been exploited for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, indicating its utility in creating novel molecules with potential biological activities (Wu et al., 2006).

Fluorescence and Herbicidal Activities

The synthesis of related compounds has led to the discovery of novel fluorescent molecules, such as trifluoromethylated pyrazolo[1,5-a]pyrimidine, which exhibits stronger fluorescence intensity than its methyl analogue. This property could be harnessed for applications in bioimaging and diagnostics, where the compound's binding sites and fluorescence could be utilized to track biological processes or the presence of specific molecules (Wu et al., 2006). Furthermore, derivatives of 4-(3-trifluoromethylphenyl)pyridazine, a related compound, have shown bleaching and herbicidal activities, indicating potential agricultural applications. These compounds have demonstrated the ability to inhibit chlorophyll at low concentrations and exhibit herbicidal activities that rival commercial agents against dicotyledonous plants (Xu et al., 2008).

Cytotoxic Activity

Further research into compounds structurally similar to this compound has revealed potential in vitro cytotoxic activities against various cancer cell lines. For instance, pyrazolo[1,5-a]pyrimidines and related Schiff bases were investigated for their cytotoxicity against colon, lung, breast, and liver cancer cell lines, demonstrating the compound's potential as a scaffold for developing new anticancer agents (Hassan et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN5O4S/c1-2-30-20(29)16-11-10-31-18(24-17(27)13-9-22-7-8-23-13)15(11)19(28)26(25-16)14-6-4-3-5-12(14)21/h3-10H,2H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOAUSLUGGCXRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=NC=CN=C3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

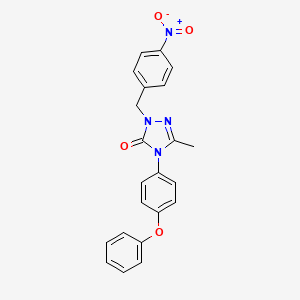

![2-methyl-4-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)oxazole](/img/structure/B2467644.png)

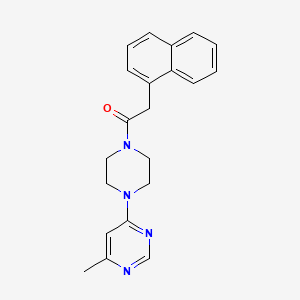

![1-({1-[3-(3-Chloro-4-fluorophenyl)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2467646.png)

![5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2467650.png)